Unique Target Profile vs. Unsubstituted Cyclopropanecarboxamide: Divergence from COX to OCT1 and 12-Lipoxygenase Engagement
While the core cyclopropanecarboxamide scaffold (CAS 26363-47-3) is associated with non-selective COX-1/2 inhibition , the specific 4-oxocyclohexyl substitution in CAS 918793-08-5 directs activity towards distinct targets: it is a low-affinity inhibitor of the human organic cation transporter 1 (OCT1/SLC22A1) with an IC50 of 138 µM in a cellular uptake assay [1], and it inhibits platelet 12-lipoxygenase at a test concentration of 30 µM [2]. These data, when compared to the known COX activity of the parent scaffold, demonstrate a clear functional divergence. A scientist seeking to probe OCT1 function or 12-lipoxygenase pathways would find unsubstituted cyclopropanecarboxamide to be an irrelevant and potentially confounding tool due to its distinct primary mechanism of action.
| Evidence Dimension | Primary Biochemical Target Engagement |
|---|---|
| Target Compound Data | IC50 = 138 µM (hOCT1) [1]; Active at 30 µM (12-lipoxygenase) [2] |
| Comparator Or Baseline | Cyclopropanecarboxamide (unsubstituted): Associated with COX-1/2 inhibition |
| Quantified Difference | Target profile divergence (COX vs. OCT1/12-LOX) |
| Conditions | Target compound (OCT1): Human OCT1 expressed in HEK293 cells, assessed by reduction in ASP+ substrate uptake [1]; (12-LOX): In vitro inhibition assay [2] |
Why This Matters
This specific target profile makes the compound a specialized tool for probing OCT1 and 12-lipoxygenase biology, applications for which a generic cyclopropanecarboxamide is entirely unsuitable.
- [1] BindingDB. Affinity Data: IC50=1.38E+5 nM. Inhibition of human OCT1 expressed in HEK293 cells. MonomerID 50241341. View Source
- [2] ChEMBL. Assay CHEMBL615117: In vitro inhibition of platelet 12-lipoxygenase. Molecule CHEMBL573760. View Source
